

# physical and chemical properties of (4-Nitrobenzyl)triphenylphosphonium bromide

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## Compound of Interest

**Compound Name:** (4-Nitrobenzyl)triphenylphosphonium bromide

**Cat. No.:** B109586

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## An In-depth Technical Guide to (4-Nitrobenzyl)triphenylphosphonium bromide

**Audience:** Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of **(4-Nitrobenzyl)triphenylphosphonium bromide**. It includes detailed experimental protocols for its synthesis and its application in the Wittig reaction, alongside critical safety information. The content is structured to serve as a vital resource for professionals in organic synthesis and medicinal chemistry.

## Core Properties and Specifications

**(4-Nitrobenzyl)triphenylphosphonium bromide** is a quaternary phosphonium salt characterized as a yellow crystalline solid.<sup>[1]</sup> It is a versatile reagent in organic chemistry, primarily utilized for carbon-carbon bond formation through the Wittig reaction.<sup>[2][3]</sup> The presence of the electron-withdrawing nitro group on the benzyl moiety enhances its reactivity.<sup>[2]</sup>

The quantitative properties of **(4-Nitrobenzyl)triphenylphosphonium bromide** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
CAS Number	2767-70-6	[1][2][4]
Molecular Formula	C <sub>25</sub> H <sub>21</sub> BrNO <sub>2</sub> P	[1][2][4][5]
Molecular Weight	478.33 g/mol	[2][6][7]
Appearance	White to pale yellow solid/powder	[2][4]
Melting Point	275 °C (decomposes)	[1][3][4][8][9]
Solubility	Soluble in Methanol and Ethanol	[3][4][10]
Purity (Typical)	≥97-98%	[2][6][8]
EINECS Number	220-444-0	[1][4]

## Reactivity and Applications

The primary application of **(4-Nitrobenzyl)triphenylphosphonium bromide** is as a precursor to a phosphonium ylide for the Wittig reaction.[1][10] This reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones.[11][12] The compound is also used as a reactant in the synthesis of various biologically active molecules, including:

- PPAR agonists[4][8]
- Stilbene derivatives for detecting nerve agents[4][8]
- Pyrethroids with insecticidal activity[4][8]
- Pyridinylidene amines with antimalarial properties[4][8]

The general mechanism involves the deprotonation of the phosphonium salt with a base to form a phosphorus ylide. This ylide, a potent nucleophile, then attacks a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which subsequently collapses to an oxaphosphetane. The stable four-membered oxaphosphetane ring then fragments to yield the

desired alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.<sup>[12]</sup>

## Experimental Protocols

Detailed methodologies for the synthesis of the phosphonium salt and its subsequent use in a typical Wittig reaction are provided below.

This protocol describes the synthesis via a standard  $S_N2$  reaction between triphenylphosphine and 4-nitrobenzyl bromide.

Materials:

- Triphenylphosphine ( $\text{Ph}_3\text{P}$ )
- 4-Nitrobenzyl bromide
- Toluene (or other suitable solvent like acetonitrile)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in dry toluene.
- Add 4-nitrobenzyl bromide (1.0 equivalent) to the solution.
- Heat the reaction mixture to reflux and maintain for 3-4 hours. The product will typically precipitate out of the solution as a solid.
- Cool the mixture to room temperature and then further cool in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold toluene followed by diethyl ether to remove any unreacted starting materials.

- Dry the product under vacuum to yield **(4-Nitrobenzyl)triphenylphosphonium bromide** as a pale yellow solid.

This protocol details the formation of 4-nitrostilbene from **(4-Nitrobenzyl)triphenylphosphonium bromide** and benzaldehyde, adapted from a kinetic study.<sup>[10]</sup>

Materials:

- **(4-Nitrobenzyl)triphenylphosphonium bromide** (NBTP)
- Potassium hydroxide (KOH) or another strong base
- Benzaldehyde
- Anhydrous Ethanol (Solvent)
- Scintillation vials or round-bottom flasks
- Magnetic stir bar and stir plate

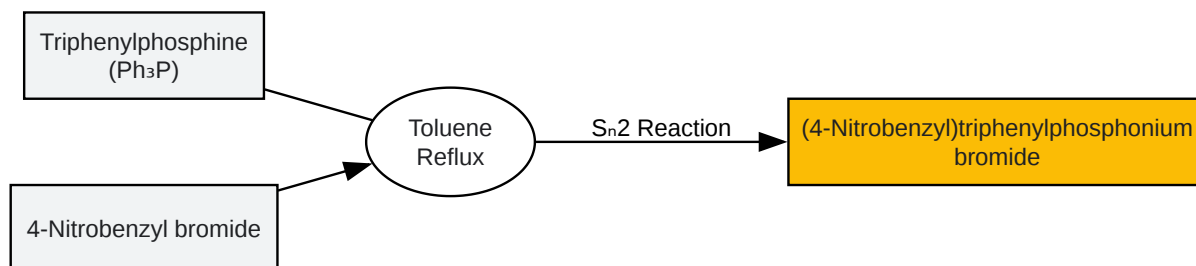
Procedure:

- Ylide Formation:
  - Prepare a 0.01 M solution of **(4-Nitrobenzyl)triphenylphosphonium bromide** in anhydrous ethanol.
  - Prepare a 0.01 M solution of KOH in anhydrous ethanol.
  - In a scintillation vial, combine equal volumes of the NBTP and KOH solutions.
  - Cap the vial and stir the mixture at room temperature for approximately 20 minutes. A characteristic red color will develop, indicating the formation of the phosphorus ylide.<sup>[10]</sup>
- Wittig Reaction:
  - Prepare a 0.10 M solution of benzaldehyde in anhydrous ethanol.

- Add the benzaldehyde solution to the red ylide solution (a 1:10 stoichiometric ratio of ylide to aldehyde is often used to ensure complete consumption of the ylide).[10]
- Continue stirring the mixture. The red color will fade as the ylide reacts with the aldehyde, eventually resulting in a colorless or pale yellow solution.[10] Allow the reaction to proceed for at least 20-30 minutes.
- Work-up and Purification:
  - The resulting mixture contains the alkene product (4-nitrostilbene) and the byproduct, triphenylphosphine oxide.
  - The solvent can be removed under reduced pressure (rotoevaporation).
  - The crude product is often purified by recrystallization or column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[13][14] A common method involves dissolving the crude mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and precipitating the less soluble triphenylphosphine oxide by adding a non-polar solvent (e.g., hexanes).[14]

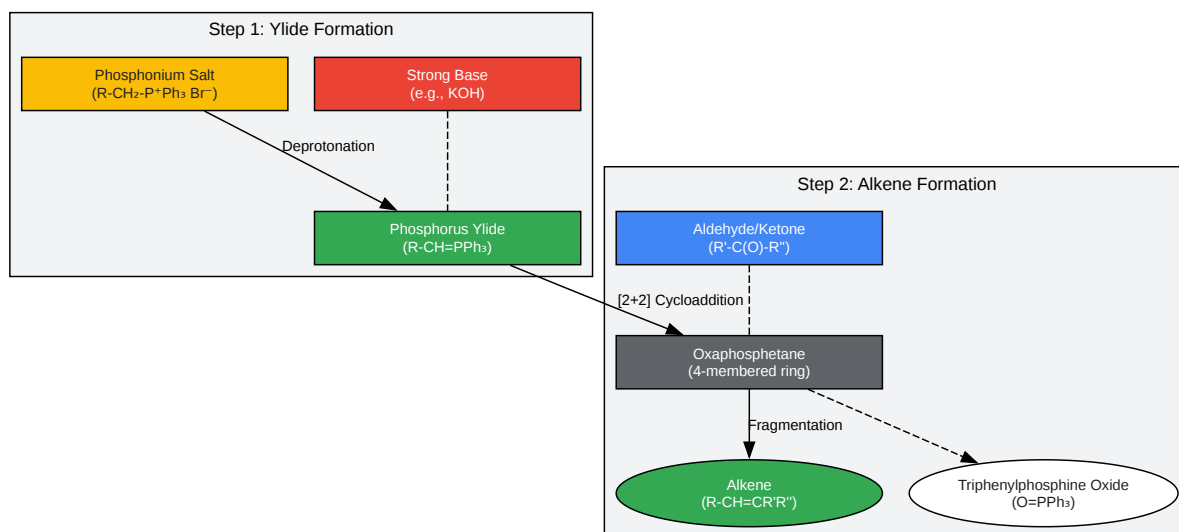
## Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and workflows discussed in this guide.



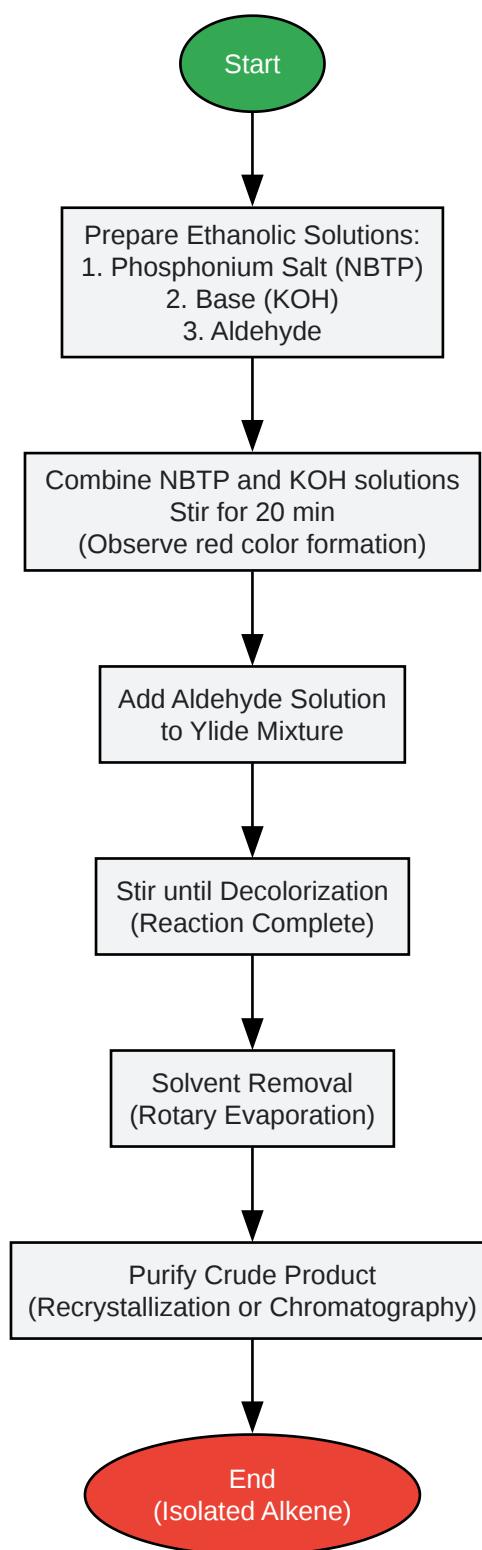
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**Caption:** Synthesis of the phosphonium salt.



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**Caption:** Generalized mechanism of the Wittig reaction.



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**Caption:** Experimental workflow for the Wittig reaction.

## Safety Information

**(4-Nitrobenzyl)triphenylphosphonium bromide** is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[5\]](#)[\[7\]](#)[\[8\]](#)
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[5\]](#)[\[7\]](#)[\[8\]](#)
- GHS Pictogram: GHS07 (Exclamation mark).[\[5\]](#)[\[7\]](#)[\[8\]](#)
- Risk and Safety Phrases: R36/37/38 (Irritating to eyes, respiratory system and skin), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37 (Wear suitable protective clothing and gloves).[\[1\]](#)[\[4\]](#)

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

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